N-(2,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-(3-methylphenyl)acetamide
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Overview
Description
N-(2,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-(3-methylphenyl)acetamide is a complex organic compound characterized by its anthracene core structure, which is substituted with hydroxy and oxo groups, and an acetamide moiety attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the anthracene derivative, which is then functionalized to introduce the hydroxy and oxo groups. The final step involves the acylation of the anthracene derivative with N-(3-methylphenyl)acetamide under controlled conditions.
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Step 1: Synthesis of Anthracene Derivative
Reagents: Anthracene, oxidizing agents (e.g., potassium permanganate)
Conditions: Reflux in an appropriate solvent (e.g., acetic acid)
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Step 2: Functionalization
Reagents: Hydroxylating agents (e.g., hydrogen peroxide), oxo group introducing agents (e.g., chromium trioxide)
Conditions: Controlled temperature and pH
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Step 3: Acylation
Reagents: N-(3-methylphenyl)acetamide, acylating agents (e.g., acetic anhydride)
Conditions: Mild heating, presence of a catalyst (e.g., pyridine)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones.
Reagents: Potassium dichromate, hydrogen peroxide
Conditions: Acidic or basic medium
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Reduction: Reduction of the oxo groups can yield hydroxy derivatives.
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature, inert atmosphere
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Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Reagents: Halogens, nitrating agents
Conditions: Presence of a catalyst (e.g., iron(III) chloride)
Major Products
Oxidation Products: Quinones
Reduction Products: Hydroxy derivatives
Substitution Products: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-(3-methylphenyl)acetamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural similarity to certain natural products makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory agents.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of hydroxy and oxo groups suggests possible interactions with biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its anthracene core provides a stable chromophore, making it suitable for various coloring applications.
Mechanism of Action
The mechanism of action of N-(2,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-(3-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and oxo groups can form hydrogen bonds and participate in redox reactions, influencing the activity of biological pathways. The acetamide moiety may enhance the compound’s binding affinity to specific proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-phenylacetamide
- N-(2,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-phenylacetamide
- N-(2,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-(4-methylphenyl)acetamide
Uniqueness
N-(2,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-(3-methylphenyl)acetamide is unique due to the specific positioning of the hydroxy and oxo groups on the anthracene core, as well as the presence of the 3-methylphenyl group. These structural features confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C23H17NO5 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(2,4-dihydroxy-9,10-dioxoanthracen-1-yl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C23H17NO5/c1-12-6-5-7-14(10-12)24(13(2)25)21-18(27)11-17(26)19-20(21)23(29)16-9-4-3-8-15(16)22(19)28/h3-11,26-27H,1-2H3 |
InChI Key |
XJTZSYKWZHMIJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=C(C=C(C3=C2C(=O)C4=CC=CC=C4C3=O)O)O)C(=O)C |
Origin of Product |
United States |
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